CM-579 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

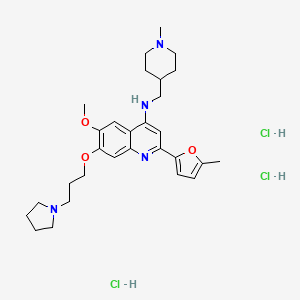

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O3.3ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;;;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSDREMVFCQUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43Cl3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CM-579 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Dual G9a and DNMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-579 trihydrochloride is a first-in-class, reversible, dual inhibitor of two key epigenetic enzymes: histone G9a methyltransferase (G9a, also known as EHMT2) and DNA methyltransferases (DNMTs). By simultaneously targeting both histone and DNA methylation, CM-579 represents a novel therapeutic strategy for cancers and other diseases driven by epigenetic dysregulation. This document provides an in-depth overview of the mechanism of action of CM-579, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Dual Inhibition of G9a and DNMTs

CM-579 functions by competitively and reversibly binding to the active sites of G9a and DNMT enzymes, thereby preventing them from carrying out their methyltransferase activities. This dual inhibition leads to a reduction in two key repressive epigenetic marks: histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (in the form of 5-methylcytosine).

The G9a enzyme is the primary methyltransferase responsible for mono- and dimethylation of H3K9, epigenetic marks that are strongly associated with transcriptional repression. G9a can also recruit DNMT1 to chromatin, creating a feedback loop that reinforces gene silencing. DNMTs, including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns, which are crucial for stable gene silencing.

By inhibiting both G9a and DNMTs, CM-579 can synergistically reactivate the expression of silenced tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for CM-579.

| Target Enzyme | Parameter | Value (nM) |

| G9a | IC50 | 16 |

| DNMT (general) | IC50 | 32 |

| DNMT1 | Kd | 1.5 |

| DNMT1 | IC50 | Not specified |

| DNMT3A | IC50 | 92 |

| DNMT3B | IC50 | 1000 |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (CM-579) and a protein (DNMT1).

Signaling Pathway

The signaling pathway affected by CM-579 involves the core machinery of epigenetic gene silencing. The diagram below illustrates the mechanism of action of CM-579 in disrupting this pathway.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays. While the specific protocols from the primary literature describing CM-579 are not publicly available, this section provides detailed, representative methodologies for the key experiments typically used to characterize such an inhibitor.

In Vitro Enzyme Inhibition Assay (G9a and DNMTs)

This protocol describes a general method to determine the IC50 values of an inhibitor against a methyltransferase enzyme.

Objective: To quantify the inhibitory effect of CM-579 on the enzymatic activity of recombinant G9a and DNMTs.

Materials:

-

Recombinant human G9a, DNMT1, DNMT3A, and DNMT3B enzymes.

-

Histone H3 peptide (for G9a assay) or a suitable DNA substrate (for DNMT assays).

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) as a methyl donor.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT).

-

Scintillation cocktail and a scintillation counter.

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the respective enzyme (G9a or DNMT), and the substrate (histone peptide or DNA).

-

Add the different concentrations of CM-579 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the methyltransferase reaction by adding ³H-SAM to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol outlines the use of an MTT assay to assess the effect of CM-579 on the viability of cancer cell lines.

Objective: To determine the effect of CM-579 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., hematological malignancy cell lines).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of CM-579 in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of CM-579. Include a vehicle control (medium with DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Histone Methylation

This protocol is for detecting changes in global H3K9me2 levels in cells treated with CM-579.

Objective: To assess the in-cell activity of CM-579 by measuring its effect on the levels of H3K9me2.

Materials:

-

Cancer cells treated with CM-579.

-

Lysis buffer.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with various concentrations of CM-579 for a defined period (e.g., 48-72 hours).

-

Lyse the cells and extract total protein.

-

Quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-H3K9me2 and anti-H3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometry analysis to quantify the relative levels of H3K9me2, normalized to total histone H3.

Conclusion

This compound is a potent and reversible dual inhibitor of G9a and DNMTs. Its mechanism of action, centered on the reactivation of epigenetically silenced genes, presents a promising therapeutic avenue for the treatment of various cancers, particularly hematological malignancies. The methodologies described herein provide a framework for the further investigation and characterization of this and similar epigenetic modulators.

CM-579 Trihydrochloride: A Dual Inhibitor Targeting Epigenetic Regulators G9a and DNMTs for Cancer Therapy

An In-depth Technical Guide on the Targets and Pathways of CM-579 Trihydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a first-in-class, reversible dual inhibitor of two key epigenetic enzymes: histone G9a methyltransferase (G9a, also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3][4] By simultaneously targeting these two enzymes, CM-579 represents a novel therapeutic strategy in oncology, particularly for hematological malignancies and other cancers where epigenetic dysregulation is a key driver of disease. This technical guide provides a comprehensive overview of the targets, signaling pathways, and experimental methodologies associated with this compound, offering a valuable resource for researchers in drug discovery and development.

Core Targets and Quantitative Data

The primary molecular targets of this compound are the histone methyltransferase G9a and the family of DNA methyltransferases. The compound exhibits potent inhibitory activity against these enzymes, as summarized in the table below.

| Target | Parameter | Value (nM) | Reference |

| G9a | IC50 | 16 | [1][3][4] |

| DNMT (general) | IC50 | 32 | [1][3][4] |

| DNMT1 | Kd | 1.5 | [1] |

| DNMT3A | IC50 | 92 | [1] |

| DNMT3B | IC50 | 1000 | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd: The dissociation constant, indicating the binding affinity of the inhibitor to its target. A lower Kd value signifies a higher binding affinity.

Signaling Pathways

This compound exerts its anti-cancer effects by modulating the epigenetic landscape of cancer cells. The dual inhibition of G9a and DNMTs leads to a cascade of downstream events that ultimately result in tumor suppression.

G9a and DNMT Mediated Gene Silencing

In cancer cells, G9a and DNMTs often work in concert to silence the expression of tumor suppressor genes. G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), creating a repressive chromatin mark.[5][6] This modification can serve as a binding site for other repressive proteins and can also facilitate the recruitment of DNMTs to the DNA. DNMTs, in turn, catalyze the methylation of cytosine residues in DNA, a key epigenetic modification associated with stable gene silencing. The G9a/DNMT complex plays a crucial role in maintaining a heterochromatic state, preventing the transcription of genes that would otherwise inhibit cell proliferation or promote apoptosis.[5][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound (1846570-40-8 free base) - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. This compound - Immunomart [immunomart.org]

- 5. mdpi.com [mdpi.com]

- 6. open.library.ubc.ca [open.library.ubc.ca]

- 7. Targeting of the G9a, DNMT1 and UHRF1 epigenetic complex as an effective strategy against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Converging Roles of G9a and DNMTs in Hematological Malignancies: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epigenetic landscape of hematological malignancies is a complex and dynamic environment, with histone methyltransferases and DNA methyltransferases playing pivotal roles in the initiation and progression of these diseases. Among these, the histone H3 lysine 9 (H3K9) methyltransferase G9a (also known as EHMT2) and the family of DNA methyltransferases (DNMTs) have emerged as critical regulators of gene expression and key drivers of oncogenesis in leukemias and lymphomas. This technical guide provides a comprehensive overview of the individual and synergistic roles of G9a and DNMTs in hematological malignancies, with a focus on their molecular mechanisms, associated signaling pathways, and the therapeutic potential of their inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and epigenetics.

Introduction: The Epigenetic Axis of G9a and DNMTs in Cancer

Epigenetic modifications, including histone methylation and DNA methylation, are heritable changes that regulate gene expression without altering the underlying DNA sequence. In hematological malignancies, the dysregulation of these epigenetic marks is a common hallmark, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.

G9a (EHMT2) is the primary enzyme responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Elevated expression of G9a has been observed in various hematological cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma (MM), where it contributes to cell proliferation, survival, and blocks differentiation.[1][2]

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to the fifth carbon of cytosine residues in CpG dinucleotides. The three main active DNMTs in mammals are DNMT1, DNMT3A, and DNMT3B.[3][4] DNMT1 is primarily a maintenance methyltransferase, copying existing methylation patterns to newly synthesized DNA strands during replication, while DNMT3A and DNMT3B are responsible for de novo methylation.[5] In hematological malignancies, aberrant DNA hypermethylation, often mediated by the overexpression or mutation of DNMTs, leads to the silencing of critical tumor suppressor genes.[6]

A growing body of evidence points towards a functional and physical interaction between G9a and DNMTs, forming a repressive epigenetic axis. G9a-mediated H3K9 methylation can create a binding site for proteins that recruit DNMTs, leading to subsequent DNA methylation and long-term gene silencing.[7][8] This crosstalk between histone and DNA methylation machinery is a crucial mechanism for the stable repression of tumor suppressor genes in cancer.

Molecular Mechanisms and Signaling Pathways

The oncogenic roles of G9a and DNMTs in hematological malignancies are mediated through their influence on various signaling pathways and transcriptional programs.

G9a-Mediated Gene Silencing and Oncogenic Pathways

G9a's catalytic activity is central to its role in cancer. By depositing H3K9me2 marks on gene promoters, G9a creates a repressive chromatin environment that inhibits the binding of transcription factors and recruits other corepressor complexes.

One of the key pathways regulated by G9a in AML is the HoxA9-dependent transcriptional program . HoxA9 is a homeobox transcription factor that is frequently overexpressed in AML and is essential for leukemic stem cell self-renewal. G9a has been shown to be a critical cofactor for HoxA9-mediated transcription, and its inhibition can attenuate the leukemogenic activity of HoxA9.[9][10][11]

In multiple myeloma, G9a has been implicated in the NF-κB signaling pathway , a critical pathway for the survival and proliferation of myeloma cells. G9a can regulate the expression of key components of this pathway, thereby promoting tumorigenesis.[2]

Furthermore, G9a can form a complex with the Polycomb Repressive Complex 2 (PRC2) . This interaction can lead to the coordinated deposition of H3K9me2 and H3K27me3, another repressive histone mark, resulting in robust gene silencing.[12]

Caption: G9a signaling pathways in hematological malignancies.

DNMT-Mediated Gene Silencing

DNMTs contribute to tumorigenesis primarily by hypermethylating the promoter regions of tumor suppressor genes, leading to their transcriptional silencing. Genes commonly silenced by this mechanism in hematological malignancies include cell cycle inhibitors (e.g., CDKN2A/p16, CDKN2B/p15), pro-apoptotic factors, and DNA repair enzymes.[13]

Mutations in DNMT3A are among the most frequent genetic alterations in AML and are associated with a poor prognosis.[3][6] These mutations often lead to hypomethylation at some genomic regions and hypermethylation at others, contributing to a profoundly dysregulated epigenetic landscape.

The G9a-DNMT Crosstalk in Gene Silencing

The interaction between G9a and DNMTs provides a powerful mechanism for stable gene repression. This crosstalk can occur through several mechanisms:

-

Direct Interaction: G9a can directly interact with DNMT1, coordinating DNA and histone methylation during DNA replication. This ensures the faithful propagation of both repressive marks to daughter cells.[8][14]

-

Recruitment via Reader Proteins: H3K9me2 marks deposited by G9a can be recognized by "reader" proteins, which in turn recruit DNMTs to specific genomic loci to initiate de novo DNA methylation.

-

Co-recruitment to Target Genes: G9a and DNMTs can be co-recruited to the promoters of tumor suppressor genes by transcription factors, leading to their synergistic silencing.

Caption: G9a and DNMT crosstalk in gene silencing.

Quantitative Data on G9a and DNMTs in Hematological Malignancies

The following tables summarize key quantitative data related to the expression of G9a and DNMTs and the efficacy of their inhibitors in various hematological malignancies.

Table 1: Overexpression of G9a and DNMTs in Hematological Malignancies

| Gene | Malignancy | Fold Change (Tumor vs. Normal) | Reference |

| G9a (EHMT2) | Acute Myeloid Leukemia (AML) | Upregulated | [10] |

| Acute Lymphoblastic Leukemia (ALL) | Overexpressed | [1] | |

| Multiple Myeloma (MM) | High expression associated with worse outcome | [2] | |

| DNMT1 | T-cell ALL (T-ALL) | 1.54-fold | [15] |

| Burkitt's Lymphoma | Elevated | [15] | |

| Acute Myeloid Leukemia (AML) | Overexpressed | [16] | |

| DNMT3A | T-cell ALL (T-ALL) | 3.03-fold | [15] |

| Acute Myeloid Leukemia (AML) | Frequently mutated and overexpressed | [3][16] | |

| DNMT3B | T-cell ALL (T-ALL) | 1.96-fold | [15] |

| Burkitt's Lymphoma | Overexpressed | [15] |

Table 2: In Vitro Efficacy of G9a and DNMT Inhibitors in Hematological Malignancy Cell Lines

| Inhibitor | Target(s) | Cell Line | Malignancy | IC50 / EC50 | Reference |

| A-366 | G9a/GLP | MV4;11 | AML | Differentiates cells, inhibits proliferation | [4][8][17] |

| HL-60 | AML | Induces differentiation | [18] | ||

| 5-Azacytidine | DNMTs | HMC-1 | Mast Cell Leukemia | 16 µM (24h) | [1] |

| MOLM-13 | AML | 0.038 µM | [2] | ||

| Decitabine | DNMTs | TF-1, U937, Raji, HEL | Leukemia | < 0.05 µM | [19] |

| ML-1, HL-60, K562 | Leukemia | 0.05 - 0.4 µM | [19] | ||

| MOLM-13 | AML | - | [2] | ||

| CM-272 | G9a & DNMTs | OCI-AML2 | AML | Inhibits proliferation, promotes apoptosis | [20] |

| OCI-AML3 | AML | Potent antitumor effect | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the roles of G9a and DNMTs in hematological malignancies.

siRNA-mediated Gene Knockdown in Suspension Leukemia Cells

This protocol describes the transient silencing of G9a or DNMTs in leukemia cells grown in suspension using small interfering RNA (siRNA).

Caption: Workflow for siRNA-mediated knockdown in suspension cells.

Materials:

-

Leukemia cell line (e.g., K562, Jurkat)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

siRNA targeting the gene of interest and non-targeting control siRNA

-

Serum-free medium (e.g., Opti-MEM)

-

Lipid-based transfection reagent suitable for suspension cells (e.g., Lipofectamine RNAiMAX)

-

24-well tissue culture plates

-

Microcentrifuge tubes

Procedure:

-

Cell Preparation:

-

One day before transfection, seed the leukemia cells at a density that will result in 50-70% confluency on the day of transfection. For suspension cells, this typically corresponds to a density of 1-2 x 10^5 cells/mL.

-

-

siRNA-Lipid Complex Formation (per well of a 24-well plate):

-

In a microcentrifuge tube, dilute 20 pmol of siRNA in 50 µL of serum-free medium. Mix gently.

-

In a separate tube, dilute 1 µL of transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the 100 µL of siRNA-lipid complex mixture to each well containing the cells in 400 µL of complete medium.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target protein and the specific experimental goals.

-

-

Analysis:

-

After incubation, harvest the cells for downstream analysis, such as RT-qPCR to assess mRNA knockdown or Western blotting for protein knockdown.

-

Chromatin Immunoprecipitation (ChIP) for H3K9me2

This protocol details the procedure for performing ChIP to determine the enrichment of the G9a-associated H3K9me2 mark at specific genomic loci.

Materials:

-

Leukemia cells

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Antibody against H3K9me2 and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target and control regions

Procedure:

-

Cross-linking:

-

To 10 million cells in culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.

-

Pellet the nuclei and resuspend in nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer. Save a small aliquot as the "input" control.

-

Pre-clear the chromatin with Protein A/G beads.

-

Add the anti-H3K9me2 antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluates and the input control at 65°C overnight.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

-

Quantify the purified DNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the genomic regions of interest to determine the enrichment of H3K9me2.

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA expression levels of G9a, DNMTs, or their target genes.

Materials:

-

Leukemia cells

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and a housekeeping gene.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

MTT Assay for Cell Viability

This protocol describes a colorimetric assay to assess the effect of G9a and DNMT inhibitors on the viability of leukemia cells.[3][5][22][23]

Materials:

-

Leukemia cells

-

Complete culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

-

Drug Treatment:

-

After 24 hours, treat the cells with various concentrations of the G9a or DNMT inhibitor. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

-

In Vivo Models and Therapeutic Implications

The therapeutic potential of targeting G9a and DNMTs has been evaluated in preclinical xenograft models of hematological malignancies.

Mouse Xenograft Models:

-

AML: In a mouse model of AML using MV4;11 cells, treatment with the G9a inhibitor A-366 resulted in a modest 45% inhibition of tumor growth.[4][13][17][24] The dual G9a/DNMT inhibitor CM-272 has also shown potent in vivo activity in AML xenograft models.[21]

-

ALL: In a xenograft model of MLL-rearranged ALL, the DNMT inhibitor decitabine prolonged the survival of the mice.[8]

-

T-LBL: In vivo treatment with decitabine significantly prolonged the survival of mice in five T-cell lymphoblastic lymphoma (T-LBL) patient-derived xenograft (PDX) models.[19]

Therapeutic Strategies:

-

Monotherapy: Inhibitors of G9a and DNMTs have shown efficacy as single agents in preclinical models.

-

Combination Therapy: The synergistic relationship between G9a and DNMTs suggests that dual inhibition could be a more effective therapeutic strategy. The dual inhibitor CM-272 has demonstrated promising results in this regard.[20][25] Combining epigenetic drugs with conventional chemotherapy or other targeted agents is another promising avenue of investigation.

Conclusion and Future Directions

G9a and DNMTs are critical players in the epigenetic dysregulation that drives hematological malignancies. Their intricate crosstalk in establishing and maintaining a repressive chromatin state at tumor suppressor genes makes them attractive targets for therapeutic intervention. The development of specific and potent inhibitors against these enzymes, both as single agents and as dual inhibitors, holds significant promise for the treatment of leukemia and lymphoma.

Future research should focus on:

-

Further elucidating the complex interplay between G9a, DNMTs, and other epigenetic modifiers in different hematological contexts.

-

Identifying predictive biomarkers to select patients who are most likely to respond to G9a and/or DNMT inhibitors.

-

Evaluating the efficacy of combination therapies that target the G9a-DNMT axis along with other oncogenic pathways.

-

Developing novel and more potent dual inhibitors with improved pharmacological properties.

A deeper understanding of the roles of G9a and DNMTs in hematological malignancies will undoubtedly pave the way for the development of more effective and personalized epigenetic therapies for these challenging diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Jack Q's Blog [jack-q.github.io]

- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 5. epigenome-noe.net [epigenome-noe.net]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The methyltransferase G9a regulates HoxA9-dependent transcription in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The methyltransferase G9a regulates HoxA9-dependent transcription in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decitabine-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Do you have a protocol for transfection of suspension cell lines (Jurkat and K562) with siRNA? [qiagen.com]

- 15. DNMT3B overexpression contributes to aberrant DNA methylation and MYC-driven tumor maintenance in T-ALL and Burkitt’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNMT3A in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. web.mit.edu [web.mit.edu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. texaschildrens.org [texaschildrens.org]

- 24. researchgate.net [researchgate.net]

- 25. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of CM-579 Trihydrochloride: A Dual Inhibitor of G9a and DNMTs for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-579 is a first-in-class, reversible, and substrate-competitive dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). Developed as part of a series of potent epigenetic modulators, CM-579 and its closely related analogue, CM-272, have demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and diffuse large B-cell lymphoma (DLBCL). By simultaneously targeting two key epigenetic enzymes, CM-579 induces a cascade of cellular events, including the re-expression of tumor suppressor genes, cell cycle arrest, apoptosis, and the induction of an immunogenic cell death signature. This technical guide provides a comprehensive review of the available literature on CM-579, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols from the foundational research.

Core Mechanism of Action

CM-579 functions as a dual inhibitor of G9a (also known as EHMT2) and DNMTs. These two enzymes play a critical and cooperative role in gene silencing. G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a repressive epigenetic mark. DNMT1, DNMT3A, and DNMT3B are responsible for establishing and maintaining DNA methylation patterns. The interplay between G9a-mediated histone methylation and DNMT-mediated DNA methylation creates a stable, transcriptionally silent chromatin state. In many cancers, these enzymes are overactive, leading to the silencing of tumor suppressor genes.

CM-579 is designed to be competitive with the substrates of these enzymes (histone H3 for G9a and DNA for DNMTs) rather than the cofactor S-adenosyl-L-methionine (SAM), leading to a reversible inhibition of their catalytic activity[1]. By inhibiting both G9a and DNMTs, CM-579 leads to a reduction in global H3K9me2 and 5-methylcytosine (5mC) levels, reactivating silenced tumor suppressor genes and triggering anti-cancer effects[2].

Quantitative Data Summary

The following tables summarize the key quantitative data for CM-579 and its lead analogue CM-272, as reported in the primary literature.

Table 1: Biochemical Activity

| Compound | Target | IC50 (nM) | Assay Type |

| CM-579 | G9a | 16 | Biochemical Assay |

| DNMT (global) | 32 | Biochemical Assay | |

| DNMT1 | - | - | |

| DNMT3A | 92 | Biochemical Assay | |

| DNMT3B | 1000 | Biochemical Assay | |

| CM-272 | G9a | 8 | Biochemical Assay |

| GLP | 2 | Biochemical Assay | |

| DNMT1 | 382 | Biochemical Assay | |

| DNMT3A | 85 | Biochemical Assay | |

| DNMT3B | 1200 | Biochemical Assay |

Data sourced from multiple suppliers and the primary literature, all referencing San José-Enériz et al., 2017.[1][2][3][4][5]

Table 2: In Vitro Cellular Activity (Lead Compound CM-272)

| Cell Line | Cancer Type | GI50 (nM) | Effect |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | Inhibition of proliferation |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | Inhibition of proliferation |

| OCI-Ly10 | Diffuse Large B-Cell Lymphoma (DLBCL) | 455 | Inhibition of proliferation |

Data reflects the concentration required for 50% inhibition of growth after 48 hours of treatment.[2]

Table 3: In Vivo Efficacy (Lead Compound CM-272)

| Xenograft Model | Cancer Type | Treatment Dose | Outcome |

| CEMO-1 | ALL | 2.5 mg/kg/day | Significantly increased overall survival (Median OS: 92 vs 55 days) |

| MV4-11 | AML | 2.5 mg/kg/day | Significantly prolonged overall survival |

| OCI-Ly10 | DLBCL | 2.5 mg/kg/day | Significantly prolonged overall survival |

In vivo studies were conducted in Rag2-/-γc-/- immunodeficient mice.[1][4]

Signaling Pathways and Cellular Effects

The dual inhibition of G9a and DNMTs by CM-579/CM-272 initiates a signaling cascade that culminates in anti-tumor effects. The primary mechanism involves the reactivation of silenced genes, which leads to several downstream consequences.

Induction of Apoptosis and Cell Cycle Arrest

Treatment with CM-272 has been shown to induce apoptosis and block cell cycle progression in a dose- and time-dependent manner in ALL, AML, and DLBCL cell lines[2]. This is a direct consequence of the re-expression of tumor suppressor genes that control these cellular processes.

Immunogenic Cell Death (ICD)

A key finding from the primary research is that CM-272 induces an interferon (IFN)-stimulated gene signature. This leads to immunogenic cell death (ICD), a form of apoptosis that stimulates an immune response against cancer cells. Hallmarks of ICD, such as the surface exposure of calreticulin and the secretion of high-mobility group box 1 (HMGB1), were observed in cancer cells treated with CM-272[2][6].

Experimental Protocols

The following are summaries of key experimental methodologies as described in the foundational study by San José-Enériz et al., 2017.

Cell Proliferation Assay

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50).

-

Method:

-

Seed cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10) in 96-well plates.

-

Treat cells with increasing concentrations of the test compound (e.g., CM-272 from 10 nM to 10 µM).

-

Incubate for 48 to 72 hours.

-

Assess cell viability using a colorimetric method, such as the MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega).

-

Measure absorbance at 490 nm.

-

Calculate GI50 values by fitting the dose-response curves using non-linear regression analysis (e.g., with GraphPad Prism software).

-

Apoptosis Assay

-

Objective: To quantify the percentage of apoptotic cells after treatment.

-

Method:

-

Treat cells with the compound at various concentrations for specified time points (e.g., 12, 24, 48, 72 hours).

-

Harvest and wash the cells with Phosphate Buffered Saline (PBS).

-

Resuspend cells in Annexin V binding buffer.

-

Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Analyze the stained cells by flow cytometry.

-

Quantify the populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Method:

-

Use immunodeficient mice (e.g., Rag2-/-γc-/-).

-

Inject human hematological cancer cells (e.g., 1x10^6 CEMO-1 cells) intravenously (i.v.) to establish a disseminated leukemia model.

-

Begin treatment 3 days post-injection. Administer the compound (e.g., CM-272 at 2.5 mg/kg) or vehicle control (saline solution) daily via intraperitoneal (i.p.) injection for a defined period (e.g., 28 days).

-

Monitor animal weight and health status regularly.

-

The primary endpoint is overall survival. Monitor mice until signs of terminal illness appear, at which point they are euthanized.

-

Analyze survival data using Kaplan-Meier curves and assess statistical significance with the log-rank test.

-

Conclusion

CM-579 trihydrochloride and its analogues represent a promising therapeutic strategy for hematological cancers. By simultaneously inhibiting the key epigenetic regulators G9a and DNMTs, these compounds induce a multi-faceted anti-tumor response that includes direct cytotoxic effects (apoptosis, cell cycle arrest) and the stimulation of an anti-cancer immune response. The robust preclinical data available provides a strong rationale for further investigation and development of this class of dual inhibitors. The detailed protocols and quantitative data summarized in this guide serve as a valuable resource for researchers in the fields of oncology, epigenetics, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis Protocols | USF Health [health.usf.edu]

- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]

CM-579 Trihydrochloride: A Reversible Dual Inhibitor of G9a and DNMTs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CM-579 trihydrochloride is a first-in-class small molecule that demonstrates potent and reversible dual inhibition of two key epigenetic enzymes: histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3][4][5] This dual activity presents a novel therapeutic strategy for various malignancies, particularly hematological cancers, by simultaneously targeting both histone and DNA methylation pathways that are frequently dysregulated in cancer. This guide provides a comprehensive overview of the evidence supporting the reversible nature of CM-579's inhibitory action, its quantitative potency, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Mechanism of Action: Reversible Inhibition

This compound has been consistently characterized as a reversible inhibitor of both G9a and DNMTs.[1][2][3][4][5] This mode of action is critical for its pharmacological profile, suggesting that its binding to the target enzymes is non-covalent and that enzymatic activity can be restored upon dissociation of the inhibitor. The reversibility of an inhibitor is a key consideration in drug development, influencing factors such as dosing regimens, potential for off-target effects, and the management of adverse events.

The determination of an inhibitor's reversibility is typically established through a combination of biochemical assays, including enzyme kinetics studies and washout experiments. While the specific experimental data confirming the reversibility of CM-579 are detailed in the primary literature, the general principles involve assessing the time-dependency of inhibition and the recovery of enzyme function after removal of the compound.

Quantitative Data on Inhibitory Potency

The potency of this compound has been quantified against its primary targets, G9a and various DNMT isoforms. The following tables summarize the key inhibitory and binding constants reported in the literature.

| Target Enzyme | IC50 (nM) | Reference(s) |

| G9a | 16 | [1][2][3][5] |

| DNMT (general) | 32 | [1][2][3][5] |

| DNMT3A | 92 | [3] |

| DNMT3B | 1000 | [3] |

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound.

| Target Enzyme | Kd (nM) | Reference(s) |

| DNMT1 | 1.5 | [3] |

Table 2: Dissociation constant (Kd) of CM-579 for DNMT1.

Experimental Protocols

The following sections detail the likely experimental methodologies employed to characterize the inhibitory activity of this compound, based on standard biochemical and cellular assay protocols.

G9a Histone Methyltransferase (HMT) Activity Assay

This assay is designed to measure the enzymatic activity of G9a and the inhibitory effect of CM-579.

-

Principle: The assay quantifies the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a histone H3-derived peptide substrate by G9a. Inhibition is measured as a decrease in the methylated product.

-

Materials:

-

Recombinant human G9a enzyme

-

Biotinylated histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Detection reagents (e.g., AlphaLISA® or fluorescence-based detection system)

-

-

Procedure:

-

A solution of G9a enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the histone H3 peptide substrate and SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of methylated peptide is quantified using a suitable detection method.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DNMT1 Activity Assay

This assay measures the ability of CM-579 to inhibit the methylation of DNA by DNMT1.

-

Principle: The assay quantifies the transfer of a methyl group from SAM to a synthetic DNA substrate. Inhibition is observed as a reduction in methylated DNA.

-

Materials:

-

Recombinant human DNMT1 enzyme

-

Hemimethylated DNA substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl, 0.2 mg/ml BSA, 1 mM DTT)

-

Detection reagents (e.g., ELISA-based with an anti-5-methylcytosine antibody or a fluorescence-based method)

-

-

Procedure:

-

DNMT1 enzyme is pre-incubated with a range of concentrations of this compound.

-

The methylation reaction is started by the addition of the DNA substrate and SAM.

-

The reaction mixture is incubated for a specific time at 37°C.

-

The amount of methylated DNA is quantified.

-

IC50 values are determined from the dose-response curves.

-

Washout Assay for Reversibility

This cellular assay is crucial for confirming the reversible nature of an inhibitor.

-

Principle: Cells are treated with the inhibitor for a period, after which the inhibitor is removed. The recovery of cellular processes affected by the inhibitor indicates reversibility.

-

Materials:

-

Cancer cell line sensitive to CM-579

-

Cell culture medium and supplements

-

This compound

-

MTT or other cell viability assay reagents

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a cytotoxic concentration of this compound for a defined period (e.g., 24 hours).

-

A control group of cells is continuously exposed to the inhibitor.

-

In the "washout" group, the medium containing the inhibitor is removed, and the cells are washed with fresh medium.

-

Fresh, inhibitor-free medium is added to the washout group.

-

Cell viability is assessed at various time points after the washout (e.g., 24, 48, 72 hours) using an MTT assay.

-

Recovery of cell proliferation in the washout group compared to the continuously treated group indicates reversible inhibition.

-

Signaling Pathways and Experimental Workflows

The dual inhibition of G9a and DNMTs by this compound impacts several critical signaling pathways implicated in cancer progression.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-depth Technical Guide: CM-579 Trihydrochloride, a Dual Inhibitor of G9a and DNMT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual inhibitor CM-579 trihydrochloride, focusing on its inhibitory activity against two key epigenetic regulators: histone methyltransferase G9a (EHMT2) and DNA methyltransferases (DNMTs). This document details the compound's potency, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.

Core Data: Inhibitory Potency (IC50)

This compound is a first-in-class, reversible dual inhibitor of G9a and DNMTs.[1] Its potency has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against these enzymes. The IC50 values are summarized in the table below. The compound is substrate-competitive for both G9a and DNMTs.[1]

| Target Enzyme | IC50 Value (nM) |

| G9a | 16 |

| DNMT (overall) | 32 |

| DNMT1 | 382 (for CM-272, a close analog)[2] |

| DNMT3A | 85 (for CM-272, a close analog)[2] |

| DNMT3B | 1200 (for CM-272, a close analog)[2] |

Note: CM-579 is an analog of the well-characterized dual inhibitor CM-272. The specific IC50 values for DNMT isoforms were reported for CM-272.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by San José-Enériz et al., 2017, which first reported the discovery of this class of inhibitors.

G9a Inhibition Assay

The inhibitory activity of this compound against G9a was determined using a radiometric assay that measures the transfer of a tritiated methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a histone H3 peptide substrate.

Workflow for G9a Inhibition Assay

Caption: Workflow for determining the IC50 of CM-579 against G9a.

Detailed Steps:

-

Reagent Preparation: All reactions were performed in an assay buffer consisting of 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM DTT. Recombinant human G9a enzyme, a biotinylated histone H3 (1-21) peptide substrate, and the methyl donor S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) were used. This compound was serially diluted to various concentrations.

-

Reaction Mixture: The G9a enzyme, histone H3 peptide substrate, and varying concentrations of CM-579 were pre-incubated in a 96-well plate.

-

Initiation and Incubation: The enzymatic reaction was initiated by the addition of [3H]-SAM. The reaction mixture was then incubated at 30°C for 1 hour to allow for the methylation of the histone peptide.

-

Termination and Capture: The reaction was stopped, and the reaction mixture was transferred to a streptavidin-coated scintillation plate. The biotinylated histone H3 peptide binds to the streptavidin-coated plate.

-

Detection: The amount of incorporated [3H]-methyl groups was quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of CM-579 was calculated relative to a control reaction without the inhibitor. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.

DNMT Inhibition Assay

The inhibitory effect of this compound on DNMT activity was assessed using a commercially available ELISA-based kit. This assay measures the methylation of a DNA substrate by DNMT enzymes.

Workflow for DNMT Inhibition Assay

Caption: Workflow for determining the IC50 of CM-579 against DNMTs.

Detailed Steps:

-

Plate Preparation: A 96-well plate was coated with a DNA substrate that is a suitable substrate for DNMTs.

-

Reaction Mixture: Recombinant human DNMT1, DNMT3A, or a general DNMT enzyme mix was added to the wells along with the cofactor SAM and serial dilutions of this compound.

-

Incubation: The plate was incubated at 37°C for 1 hour to allow for DNA methylation.

-

Detection: The plate was washed, and a primary antibody that specifically recognizes 5-methylcytosine (5mC), the product of the DNMT reaction, was added to the wells. After another washing step, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.

-

Signal Generation: A colorimetric substrate for HRP was added, and the reaction was stopped. The absorbance was measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition was calculated for each concentration of CM-579, and the IC50 value was determined from the resulting dose-response curve.

Signaling Pathway and Mechanism of Action

G9a and DNMTs are key enzymes in establishing and maintaining epigenetic gene silencing. There is significant crosstalk between these two pathways, and they often cooperate to repress gene expression.

G9a-DNMT Crosstalk and Inhibition by CM-579

Caption: CM-579 dually inhibits G9a and DNMT1, preventing gene silencing.

G9a is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 9 (H3K9me2). This modification serves as a docking site for reader proteins, such as HP1, which in turn can recruit DNMT1. DNMT1 is the primary maintenance DNA methyltransferase and is responsible for copying DNA methylation patterns to the daughter strand during DNA replication. The direct interaction between G9a and DNMT1 ensures a coordinated mechanism of gene silencing through both histone and DNA methylation.[3] In various cancers, the overexpression of G9a and DNMTs leads to the aberrant silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.

This compound, by simultaneously inhibiting both G9a and DNMTs, can reactivate the expression of these silenced tumor suppressor genes. This dual inhibition leads to a reduction in both H3K9me2 and 5mC levels, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[1] This dual-targeting approach represents a promising therapeutic strategy for various hematological malignancies and other cancers where these epigenetic modifications play a crucial role.

References

- 1. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]

Dual-Inhibitor CM-579 Trihydrochloride: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the first-in-class, reversible, dual inhibitor of G9a and DNA methyltransferase (DNMT), CM-579 trihydrochloride. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols from foundational studies to support further research and development in the field of oncology, with a primary focus on hematological malignancies.

Core Mechanism of Action: Epigenetic Reprogramming

This compound exerts its anti-cancer effects through the simultaneous inhibition of two key epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases. This dual inhibition leads to a synergistic reactivation of tumor suppressor genes silenced by aberrant methylation, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][2][3][4][5][6][7]

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both G9a and various DNMT isoforms. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature.

| Target Enzyme | IC50 (nM) | Kd (nM) |

| G9a | 16[1][2][4][5][6][7] | Not Reported |

| DNMT (Total) | 32[1][2][4][5][6][7] | Not Reported |

| DNMT1 | Not Reported | 1.5[1][3][6][7] |

| DNMT3A | 92[1][3][6] | Not Reported |

| DNMT3B | 1000[1][3][6] | Not Reported |

In Vitro Cellular Activity

CM-579 has shown potent cellular activity across a wide range of cancer cell lines, particularly those of hematological origin.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols used to characterize the activity of this compound.

G9a and DNMT Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against G9a and DNMT enzymes.

Protocol:

-

Enzyme Preparation: Recombinant human G9a and DNMT1 enzymes are purified.

-

Reaction Mixture: The reaction is carried out in a buffer containing the respective enzyme, its substrate (e.g., histone H3 for G9a, poly-dI-dC for DNMT1), and the methyl donor S-adenosyl-L-[methyl-3H]methionine.

-

Inhibitor Addition: this compound is added at a range of concentrations.

-

Incubation: The reaction mixtures are incubated at 37°C to allow for the enzymatic reaction to proceed.

-

Detection: The amount of incorporated radiolabeled methyl groups is quantified using scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Apoptosis Assays

Objective: To assess the effect of this compound on cancer cell viability and induction of apoptosis.

Protocol:

-

Cell Culture: Cancer cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.

-

Apoptosis Analysis: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide.

In Vivo Efficacy Studies in Hematological Malignancies

While the provided search results do not contain specific in vivo experimental data, a typical workflow for assessing the in vivo efficacy of a compound like this compound in a mouse xenograft model for a hematological malignancy is described below.

Protocol:

-

Cell Implantation: Human hematological cancer cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Development: Tumors are allowed to grow to a palpable size.

-

Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.

-

Drug Administration: this compound is administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses and schedules.

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis), and survival data is collected.

Future Directions and Clinical Potential

The potent dual inhibitory activity of this compound against key epigenetic regulators makes it a promising candidate for further preclinical and clinical development, particularly for the treatment of hematological malignancies. Future research should focus on elucidating its in vivo efficacy and safety profile, identifying predictive biomarkers of response, and exploring potential combination therapies to enhance its anti-tumor activity. While no clinical trials for this compound have been identified in the current search, its strong preclinical rationale warrants its consideration for clinical investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. glpbio.com [glpbio.com]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. This compound (1846570-40-8 free base) - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CM-579 Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-579 trihydrochloride is a first-in-class, reversible, dual inhibitor of Euchromatic histone-lysine N-methyltransferase 2 (G9a) and DNA methyltransferases (DNMTs).[1][2][3] This small molecule has demonstrated potent anti-tumor activity in a variety of cancer cell lines, particularly in hematological malignancies. Its mechanism of action involves the simultaneous inhibition of two key epigenetic regulators, leading to the re-expression of silenced tumor suppressor genes and the induction of an anti-tumor immune response. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability, apoptosis, and cell cycle analysis.

Mechanism of Action

CM-579 targets both G9a and DNMT1, which are critical enzymes in maintaining epigenetic gene silencing. G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. DNMT1, on the other hand, is the key maintenance methyltransferase that ensures the propagation of DNA methylation patterns through cell division. The dual inhibition of G9a and DNMT1 by CM-579 leads to a reduction in both H3K9me2 and DNA methylation levels, resulting in the reactivation of silenced genes. This epigenetic reprogramming can induce cell cycle arrest, apoptosis, and the expression of endogenous retroviral elements, which in turn can trigger a viral mimicry response and enhance anti-tumor immunity.

Caption: Mechanism of action of this compound.

Quantitative Data

The anti-proliferative activity of CM-579 has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 80 |

| MV4-11 | Acute Myeloid Leukemia | 150 |

| KARPAS-422 | B-cell Lymphoma | 200 |

| U-2932 | B-cell Lymphoma | 350 |

| T24 | Bladder Carcinoma | 500 |

| A549 | Lung Carcinoma | >1000 |

| HCT116 | Colon Carcinoma | >1000 |

Data extracted from San José-Enériz E, et al. Nat Commun. 2017 and other sources.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 6.02 mg of this compound (MW: 602.04 g/mol ) in 1 mL of sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.

Caption: Workflow for preparing CM-579 stock solution.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of CM-579 on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of CM-579 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting apoptosis induced by CM-579.

-

Cell Treatment: Seed cells in a 6-well plate and treat with CM-579 at the desired concentrations for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of CM-579 on the cell cycle.

-

Cell Treatment: Seed cells and treat with CM-579 at the desired concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Conclusion

This compound is a valuable tool for studying the role of epigenetics in cancer and for the development of novel anti-cancer therapies. The protocols provided here offer a starting point for investigating the cellular effects of this potent dual G9a/DNMT inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Dissolving CM-579 Trihydrochloride for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-579 trihydrochloride is a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4][5][6] Its ability to modulate epigenetic marks makes it a valuable tool for cancer research and drug development. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the solubilization of this compound, along with recommendations for stock solution preparation, storage, and use in cell-based assays.

Introduction to this compound

This compound targets key epigenetic enzymes involved in gene silencing. It exhibits low nanomolar IC50 values for G9a (16 nM) and DNMTs (32 nM), and has demonstrated potent cellular activity across a variety of cancer cell lines.[1][2][3][5] The compound also inhibits DNMT3A and DNMT3B with IC50s of 92 nM and 1000 nM, respectively, and has a dissociation constant (Kd) for DNMT1 of 1.5 nM.[1][3][5] Its dual inhibitory action allows for the simultaneous interrogation of two major epigenetic pathways, offering a unique approach to studying gene regulation and cancer biology.

Signaling Pathway of CM-579 Action

Caption: Mechanism of this compound action.

Properties and Solubility

Understanding the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Molecular Formula | C₂₉H₄₃Cl₃N₄O₃ |

| Molecular Weight | 602.04 g/mol |

| CAS Number | 1846570-40-8 (free base) |

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for aqueous and DMSO solutions, ultrasonication is recommended to aid dissolution.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as the presence of water can significantly impact solubility.[1]

| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |

| Water | 37.5 mg/mL | 62.29 mM | Requires sonication.[1][3] |

| DMSO | 33.33 - 125 mg/mL | 55.36 - 207.63 mM | Requires sonication; use newly opened, anhydrous DMSO.[1][3] |

| Methanol | 75 mg/mL | 124.58 mM | - |

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the molecular weight (602.04 g/mol ).

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add solvent: Add the appropriate volume of sterile, anhydrous DMSO to the tube.

-

Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles. To further enhance solubility, the tube can be warmed to 37°C before sonication.[3]

-

Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][3]

Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound stock solutions.

| Storage Temperature | Shelf Life | Notes |

| -80°C | 6 months | Recommended for long-term storage. Store under nitrogen if possible.[1][3] |

| -20°C | 1 month | Suitable for short-term storage.[1][3] |

Important: Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

Sterilization (for aqueous stock solutions): If a stock solution is prepared in water, it should be filter-sterilized using a 0.22 µm filter before being added to the cell culture medium.[1]

Dissolution and Dilution Workflow

Caption: Workflow for preparing CM-579 solutions.

Conclusion

The successful use of this compound in in vitro assays is contingent upon its proper dissolution and handling. By following these detailed protocols, researchers can prepare stable, accurately concentrated solutions, leading to more reliable and reproducible experimental outcomes. Adherence to the recommended storage conditions will ensure the long-term activity of this potent epigenetic inhibitor.

References

Recommended Solvent for In Vivo Studies of CM-579 Trihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of a suitable solvent for in vivo studies involving CM-579 trihydrochloride, a first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).

Introduction to this compound

This compound is a potent and reversible small molecule inhibitor targeting two key epigenetic regulators: G9a (also known as EHMT2) and DNMTs.[1][2][3][4] By simultaneously inhibiting both G9a-mediated histone methylation (specifically H3K9me2) and DNA methylation, CM-579 presents a novel therapeutic strategy for various malignancies, including hematological cancers. Its mechanism of action involves the reactivation of tumor suppressor genes that are silenced by epigenetic mechanisms.

Recommended Solvents for In Vivo Administration

The selection of an appropriate vehicle is critical for the successful in vivo delivery of this compound, ensuring its solubility, stability, and bioavailability while minimizing toxicity. Based on peer-reviewed literature and supplier recommendations, the following solvent systems are advised.

Primary Recommendation Based on Preclinical Studies

In the seminal study detailing the discovery and preclinical evaluation of the chemical series including CM-579, the closely related and potent dual inhibitor CM-272 was used for in vivo experiments in mouse models of hematological malignancies.[5] In these studies, saline solution was utilized as the diluent for intravenous administration.[1][5]

Alternative Formulations for Enhanced Solubility

For alternative routes of administration or if higher concentrations are required, several multi-component solvent systems have been proposed by suppliers. These formulations are designed to improve the solubility of this compound.

It is crucial to prepare these formulations fresh on the day of use.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in various solvent systems.

| Solvent System | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| In Vitro Solvents | |||

| Water | 37.5 | 62.29 | Ultrasonic treatment may be required. |

| DMSO | 33.33 | 55.36 | Ultrasonic treatment may be required. |

| In Vivo Formulations | |||

| Saline Solution | Not explicitly stated | Not explicitly stated | Used in peer-reviewed in vivo studies with a related compound.[1][5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | ≥ 4.15 | Prepare fresh daily. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.15 | Prepare fresh daily. |

| PBS | 16.67 | 27.69 | Requires sonication and warming to 60°C. |

Experimental Protocols

Preparation of this compound in Saline (for Intravenous Injection)